3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is a boronic acid derivative characterized by the presence of a t-butyldimethylsilyloxy group. This compound is notable for its applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The compound's molecular formula is , and it has a molecular weight of approximately 232.68 g/mol. Its CAS number is 1256354-94-5, which allows for easy identification in chemical databases.
This compound is classified under organoboron compounds, which are widely used in organic chemistry for their reactivity and ability to form carbon-carbon bonds. It is sourced from chemical manufacturers and suppliers specializing in fine chemicals and research compounds. The presence of the t-butyldimethylsilyloxy group enhances its stability and solubility, making it suitable for various synthetic applications.
The synthesis of 3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid generally involves several steps, including the protection of hydroxyl groups and subsequent reactions to introduce the boronic acid functionality.
The molecular structure of 3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid features a phenyl ring substituted with chlorine and fluorine atoms, along with a t-butyldimethylsilyloxy group. The boronic acid functional group (-B(OH)_2) is crucial for its reactivity in coupling reactions.
ClC1=C(C=C(C=C1F)O[Si](C)(C)C)B(O)O
.3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid participates primarily in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, where it couples with aryl or vinyl halides to form biaryl compounds.
The mechanism of action for 3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid primarily involves transmetalation during the Suzuki-Miyaura coupling process.
3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid has significant applications in:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1